molecular formula C6H7NO3 B14319188 Methyl 4-isocyanatobut-2-enoate CAS No. 104715-42-6

Methyl 4-isocyanatobut-2-enoate

Cat. No.: B14319188
CAS No.: 104715-42-6
M. Wt: 141.12 g/mol
InChI Key: UDFBUNHAYWXWGL-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobut-2-enoate: is an organic compound characterized by the presence of an isocyanate group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxybut-2-enoate with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risks associated with handling reactive intermediates like phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanatobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-isocyanatobut-2-enoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity allows the compound to form stable urethane and urea linkages, which are essential in the formation of polymers like polyurethanes .

Properties

CAS No.

104715-42-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 4-isocyanatobut-2-enoate

InChI

InChI=1S/C6H7NO3/c1-10-6(9)3-2-4-7-5-8/h2-3H,4H2,1H3

InChI Key

UDFBUNHAYWXWGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN=C=O

Origin of Product

United States

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